molecular formula C4H6N2O3 B3385882 2-(Nitromethylene)oxazolidine CAS No. 67445-78-7

2-(Nitromethylene)oxazolidine

Cat. No.: B3385882
CAS No.: 67445-78-7
M. Wt: 130.10 g/mol
InChI Key: PDKGXWZFFGNNBN-UHFFFAOYSA-N
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Description

2-(Nitromethylene)oxazolidine is a chemical compound with the molecular formula C4H6N2O3 . It contains a total of 15 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 1 secondary amine (aliphatic), 1 nitro group (aliphatic), and 1 ether (aliphatic) .


Synthesis Analysis

The synthesis of 2-oxazolidinones, which includes this compound, has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring, a secondary amine (aliphatic), a nitro group (aliphatic), and an ether (aliphatic) . It contains a total of 15 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, and 3 double bonds .


Chemical Reactions Analysis

This compound has been studied as an inhibitor of the corrosion of SAE 1020 steel in 0.1 mol L −1 HCl aqueous solution . Electrochemical analyses showed that it acted as a mixed type inhibitor .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 130.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 0 . Its exact mass is 130.03784206 g/mol .

Scientific Research Applications

Corrosion Inhibition

2-(Nitromethylene)oxazolidine (OXA) has been evaluated as a corrosion inhibitor for SAE 1020 steel in an aqueous HCl solution. Studies have shown that compounds like OXA can act as effective inhibitors in environments requiring steel protection against corrosion, particularly during descaling and steel pickling in dilute acids. The corrosion inhibition properties are related to the formation of a protective film on the steel surface (Silva et al., 2021).

Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus, a closely related structure to this compound, is highly regarded in synthetic organic chemistry. It has various applications, including its use as a cyclic carbamate skeleton and as chiral auxiliaries in asymmetric synthesis. The introduction of similar oxazolidin-2-one-based drugs in the pharmaceutical market has increased interest in this class of compounds (Zappia et al., 2007).

Collagen Matrix Stabilization

Oxazolidine compounds, including this compound, have been studied for their role in collagen fibril formation and stabilization. These compounds can impart hydrothermal stability to collagen, which is significant in various biomedical and cosmetic applications (Choudhury et al., 2007).

Enantioselective Synthesis

1,3-Oxazolidine derivatives, which include compounds like this compound, are important for their unique properties in medical and industrial applications. They are used in enantioselective synthetic processes for producing planar chiral compounds. The stereoselectivity of reactions involving these compounds is influenced by the nature of the reactants and solvents (Fazylov et al., 2016).

Potential Drug Candidates

Oxazolidine compounds have shown potential as drug candidates in various studies. Their structural and chemical diversity makes them suitable for interacting with different enzymes and receptors, which is crucial in drug discovery, particularly in the field of anticancer research (Chiacchio et al., 2020).

Mechanism of Action

Oxazolidinones, including 2-(Nitromethylene)oxazolidine, inhibit protein synthesis by binding at the P site at the ribosomal 50S subunit . They have a unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Safety and Hazards

The safety and hazards of 2-(Nitromethylene)oxazolidine are not well-documented in the literature. It is advised that it should be used for R&D purposes only and not for medicinal, household, or other uses .

Future Directions

Recent advances in the chemistry of 2-oxazolidinones, including 2-(Nitromethylene)oxazolidine, have focused on their synthesis, employing different catalytic systems or catalyst-free conditions, as well as on their ring-opening transformations through decarboxylative coupling . These advances cover the period from 2010 to early 2021 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(Nitromethylene)oxazolidine can be achieved through a one-pot reaction of nitromethane, formaldehyde, and ethylenediamine in the presence of a catalyst.", "Starting Materials": [ "Nitromethane", "Formaldehyde", "Ethylenediamine" ], "Reaction": [ "Add nitromethane, formaldehyde, and ethylenediamine to a reaction flask", "Add a catalytic amount of acid catalyst, such as p-toluenesulfonic acid", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent, such as dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS No.

67445-78-7

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

2-(nitromethylidene)-1,3-oxazolidine

InChI

InChI=1S/C4H6N2O3/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2

InChI Key

PDKGXWZFFGNNBN-UHFFFAOYSA-N

Isomeric SMILES

C1CO/C(=C\[N+](=O)[O-])/N1

SMILES

C1COC(=C[N+](=O)[O-])N1

Canonical SMILES

C1COC(=C[N+](=O)[O-])N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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